4-Morpholinobenzonitrile

Overview

Description

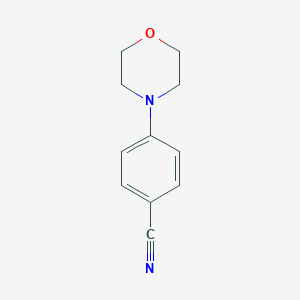

4-Morpholinobenzonitrile (CAS: 10282-31-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its IUPAC name is 4-(morpholin-4-yl)benzonitrile, and its structure consists of a benzene ring substituted with a nitrile group (–C≡N) at the para position and a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinobenzonitrile can be synthesized through several methods. One common method involves the reaction of morpholine with 4-fluorobenzonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures (around 100°C) for a few hours . Another method involves the use of potassium hydroxide in a dioxane-water mixture, where the reaction mixture is heated at reflux for an extended period (up to 96 hours) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions:

Bases: Potassium carbonate, potassium hydroxide.

Solvents: Dimethyl sulfoxide, dioxane-water mixture.

Catalysts: Various metal catalysts can be used to facilitate specific reactions.

Major Products:

Amides and Acids: Hydrolysis of the nitrile group.

Substituted Derivatives: Products formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

4-Morpholinobenzonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a ligand in biochemical assays, which is essential for drug discovery processes. Research indicates that derivatives of this compound are being explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: WDR5 Inhibitors

In a study focusing on the development of selective inhibitors for WDR5, this compound derivatives were evaluated for their binding affinities. The findings demonstrated that certain analogs exhibited significant inhibition of WDR5 with promising ligand efficiency indices, indicating their potential as therapeutic agents against specific cancers .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in nucleophilic aromatic substitution reactions, where it can facilitate the formation of various substituted benzonitriles.

Material Science

In addition to its pharmaceutical applications, this compound is also employed in the production of specialty chemicals and materials, including polymers and dyes. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Comparison with Related Compounds

The following table summarizes key differences between this compound and its related compounds:

| Compound | Structure Features | Applications |

|---|---|---|

| This compound | Morpholine ring + nitrile group | Medicinal chemistry, organic synthesis |

| 2-Fluorobenzonitrile | Lacks morpholine ring | Less versatile in drug synthesis |

| 4-Fluorobenzonitrile | No morpholine substitution | Used in simpler organic reactions |

| 2-Morpholinobenzonitrile | Lacks fluorine atom | Limited applications compared to 4-morpholino |

Mechanism of Action

The mechanism of action of 4-Morpholinobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions.

Comparison with Similar Compounds

Below is a detailed comparison of 4-morpholinobenzonitrile with structurally or functionally related compounds, highlighting key differences in synthesis, properties, and applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Analogues

*Yield inferred from analogous reactions in .

Key Differences and Implications

(1) Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups: The trifluoromethyl (–CF₃) group in 4-morpholino-3-(trifluoromethyl)benzonitrile increases lipophilicity, enhancing membrane permeability and antimicrobial efficacy .

- Ethoxy Linker: The ethoxy (–OCH₂CH₂–) group in 4-(2-morpholinoethoxy)benzonitrile improves aqueous solubility, making it advantageous for oral drug formulations .

(3) Pharmacological Relevance

- Morpholine-containing nitriles, such as this compound, are implicated in 5-HT₄ receptor antagonism due to structural similarities with high-affinity benzimidazole derivatives (Kᵢ = 0.11–1.50 nM) .

- The trifluoromethyl analogue’s antimicrobial activity aligns with the broader role of morpholine in disrupting bacterial cell membranes .

Biological Activity

4-Morpholinobenzonitrile (CAS Number: 394808) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by modulating protein kinase pathways, which are crucial in regulating cell proliferation and apoptosis. A study highlighted its potential in targeting specific kinases associated with cancer progression, suggesting that it could serve as a lead compound for developing new cancer therapeutics .

Antimicrobial Effects

Additionally, the morpholine component is noted for its antimicrobial properties . Preliminary investigations suggest that this compound may act against various pathogens, making it relevant for pharmaceutical applications aimed at treating infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells or inhibit microbial growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile | Contains a morpholinone ring | Antimicrobial and anticancer properties |

| 5-Amino-2-(3-oxo-4-piperidinyl)benzonitrile | Piperidine instead of morpholine | Potentially similar activity but distinct properties |

| 2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile | Fluorinated variant | Significant kinase modulation potential |

This table illustrates how variations in the structure can influence biological activity and therapeutic potential.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Cancer Treatment : A study involving cell lines demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer types, supporting its role as a potential anticancer agent.

- Infection Models : In vitro studies showed that this compound exhibited antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic candidate.

- Kinase Inhibition : Research focused on the compound's ability to inhibit certain kinases has revealed promising results, suggesting that it could be developed into a targeted therapy for diseases characterized by dysregulated kinase activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Morpholinobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis route involves nucleophilic aromatic substitution. For example, 4-fluoro-3-(trifluoromethyl)benzonitrile reacts with morpholine in acetonitrile under reflux (353 K) with potassium carbonate as a base for 12 hours . Key parameters to optimize include:

- Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates.

- Temperature : Elevated temperatures (>350 K) improve substitution efficiency.

- Catalyst/Base : K₂CO₃ or Cs₂CO₃ facilitates deprotonation.

Yield monitoring via TLC or HPLC is recommended. Typical yields range from 85–94% under optimized conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.

- X-ray Crystallography to resolve intramolecular interactions (e.g., hydrogen bonds stabilizing morpholine chair conformations) .

- FT-IR to verify nitrile (C≡N stretch ~2220 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) groups.

Table 1 summarizes critical crystallographic parameters from a related benzonitrile derivative :

| Parameter | Value |

|---|---|

| C4—H4A···F1 bond | 2.37 Å (intramolecular) |

| Morpholine ring (θ) | 178.85° (chair conformation) |

| Dihedral angle | 58.04° (benzene vs. morpholine) |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

- Methodological Answer : Discrepancies in morpholine ring puckering or substituent orientations (e.g., trifluoromethyl disorder) require high-resolution X-ray data. For example, in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, refined occupancy ratios (0.55:0.45) for disordered CF₃ groups were resolved using SHELXL software . Cross-validation with DFT calculations (e.g., Gaussian09) can predict energetically favorable conformations.

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving this compound precursors?

- Methodological Answer :

- Precursor Activation : Use electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring to enhance electrophilicity.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours under conventional heating) while maintaining yields >90% .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve morpholine nucleophilicity in biphasic systems.

Q. How do intermolecular interactions influence the solid-state stability of this compound?

- Methodological Answer : Crystal packing analysis reveals stabilizing interactions:

- C—H···F Hydrogen Bonds : Form R₂²(8) ring motifs (e.g., C2—H2B···F3 in ).

- π-π Stacking : Benzene ring interactions contribute to lattice energy.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate thermal stability with these interactions.

Q. What computational approaches predict the reactivity of this compound in further functionalization?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., acetonitrile vs. DMSO) to predict reaction pathways.

- Docking Studies : Assess binding affinities if targeting biological applications (e.g., enzyme inhibition).

Properties

IUPAC Name |

4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCUWVQXQDCSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327876 | |

| Record name | 4-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-31-2 | |

| Record name | 4-Morpholinobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10282-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cyanophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.